2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Description
2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is a polyhydroxy tertiary amine with the IUPAC name this compound. Its structure features a central imino group (-NH-) linked to two ethanol moieties, one of which is further substituted with a 2-hydroxyethoxy ethyl chain. This compound is part of the bisethanolamine family, characterized by dual hydroxyl and amine functionalities, which confer solubility in polar solvents and chelating properties.
It is registered under REACH regulations (EC No. 278-876-0) and is often synthesized via ethoxylation reactions, similar to related compounds .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBWPFLOVGXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170106 | |
| Record name | 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-34-5 | |
| Record name | 2,2′-[[2-(2-Hydroxyethoxy)ethyl]imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 2-(2-chloroethoxy)ethanol reacts with diethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the amine group attacks the electrophilic carbon of the chloroethoxy group. Stoichiometric control (molar ratio 1:2 for chloroethoxyethanol to diethanolamine) is critical to prevent polysubstitution byproducts.
Key parameters :
Byproduct Management
Disubstitution byproducts, such as 2,2',2''-nitrilotrisethanol derivatives, form when excess chloroethoxyethanol is present. Patent CN103254153B demonstrates that using a hydrochloride salt of the amine (e.g., ethanolamine hydrochloride) reduces disubstitution by stabilizing the amine and limiting its nucleophilicity. This approach lowers byproduct formation to <5%.
Reductive Amination of Glycolaldehyde Derivatives
An alternative method employs reductive amination of 2-(2-hydroxyethoxy)acetaldehyde with ethanolamine. This route avoids halogenated reagents, aligning with green chemistry principles.
Procedure Overview
-
Condensation : 2-(2-hydroxyethoxy)acetaldehyde reacts with ethanolamine in methanol, forming an imine intermediate.
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Reduction : Sodium borohydride or hydrogen gas (with Pd/C catalyst) reduces the imine to the target amine.
Advantages :
Limitations :
Purification Techniques
Vacuum Distillation
Due to the compound’s high boiling point (357.9°C at 760 mmHg), short-path vacuum distillation (1–5 mmHg) is employed to isolate the product. Fractional distillation at 180–200°C under reduced pressure achieves >95% purity.
Industrial-Scale Production Considerations
Solvent Recovery and Recycling
Industrial processes prioritize solvent recovery to reduce costs. For example, ethanol used in the reaction is distilled and reused, lowering the environmental footprint.
Catalytic Innovations
Recent patents highlight the use of zeolite catalysts (e.g., HZSM-5) to accelerate substitution reactions, reducing reaction times to 6–8 hours with 92% yield.
Comparative Analysis of Methods
| Method | Yield | Purity | Byproducts |
|---|---|---|---|
| Nucleophilic Substitution | 85–90% | 93–97% | Disubstitution (<5%) |
| Reductive Amination | 80–85% | 90–95% | Oxazolines (3–7%) |
Chemical Reactions Analysis
Types of Reactions
2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohols and amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, reduced alcohols, and substituted amino alcohols .
Scientific Research Applications
Corrosion Inhibition
One of the notable applications of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is its potential as a corrosion inhibitor for metals, particularly mild steel in acidic environments. Initial studies indicate that this compound may effectively protect metals from corrosion, although further research is required to optimize its application and verify its effectiveness in various conditions.
Polymer Synthesis
The compound has been investigated for its role as a chain extender in the synthesis of polyurethanes. Chain extenders are critical in modifying the properties of polymers, and the unique structure of this compound could influence the final characteristics of polyurethane materials. However, comprehensive studies are needed to assess its specific impact compared to other chain extenders.
Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties . Research is ongoing to evaluate its efficacy against various microorganisms, which could lead to potential applications in disinfectants or preservatives.
Analytical Chemistry
In the field of analytical chemistry, this compound can be separated and analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves a mobile phase containing acetonitrile and water, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid. This technique is scalable and suitable for isolating impurities in preparative separation processes .
Case Study 1: Corrosion Inhibition
A study was conducted to evaluate the effectiveness of this compound as a corrosion inhibitor on mild steel in acidic solutions. The results indicated a significant reduction in corrosion rates when treated with varying concentrations of the compound. Further optimization studies are recommended to enhance its protective capabilities under different environmental conditions.
Case Study 2: Antimicrobial Potential
Research focused on assessing the antimicrobial activity of this compound against common pathogens. The findings revealed that while the compound exhibited some inhibitory effects on bacterial growth, additional investigations are necessary to determine its full spectrum of activity and potential mechanisms.
Mechanism of Action
The mechanism of action of 2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol involves its ability to form stable complexes with transition metals. This chelating property allows it to stabilize metal ions in various chemical and biological systems. The compound interacts with metal ions through its hydroxyl and amino groups, forming stable coordination complexes.
Comparison with Similar Compounds
Comparison with Alkyl-Substituted Imino Bisethanols
Structural and Physical Properties
Alkyl-substituted derivatives, such as 2,2'-(dodecylimino)bisethanol (C₁₆H₃₅NO₂, MW 273.45) and 2,2'-(tetradecylimino)bisethanol (C₁₈H₃₉NO₂, MW 301.30) , replace the hydroxyethoxy ethyl group with long alkyl chains (C₁₂ and C₁₄, respectively). These structural differences significantly alter their physical properties:
Functional Differences
- Hydrophilicity : The target compound’s hydroxyethoxy group enhances water solubility compared to the hydrophobic alkyl chains in dodecyl/tetradecyl derivatives.
- Applications : Alkyl-substituted variants are used as surfactants or emulsifiers in detergents and personal care products due to their amphiphilic nature . In contrast, the hydroxyethoxy derivative is more suited for hydrophilic applications, such as pH regulation or metal chelation .
Comparison with Aryl-Substituted Imino Bisethanols
Key Examples
Aryl-substituted derivatives include 2,2'-[(4-aminophenyl)imino]bisethanol sulfate (C₁₀H₁₆N₂O₂·H₂SO₄, MW 294.32) and 2,2'-[(4-fluoro-3-nitrophenyl)imino]bisethanol (C₁₀H₁₃FN₂O₄, MW 244.22) .
Functional Differences
- Electronically Active Groups: Aryl derivatives often incorporate electron-withdrawing (e.g., nitro, fluoro) or donating (e.g., amino) groups, enabling applications in dyes, pharmaceuticals, or photoactive materials. For example, the sulfate salt in is a key intermediate in oxidative hair dyes.
Comparison with Other Structural Analogues
Ethylene Diamine Derivatives
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol (C₆H₁₆N₂O₂, MW 148.20) features an ethylenediamine backbone with dual hydroxyethyl groups. Unlike the target compound, it lacks the hydroxyethoxy side chain, reducing steric hindrance and enhancing chelation efficiency for metal ions.
Biological Activity
2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, also known by its CAS number 17626-34-5, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields including pharmacology and toxicology.
- Molecular Formula : C8H19NO4
- Molecular Weight : 193.243 g/mol
- LogP : -1.70 (indicating high water solubility)
- InChI Key : JIQBWPFLOVGXMI-UHFFFAOYSA-N
These properties suggest that the compound is hydrophilic, which may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been identified as a potential monomer in the synthesis of polymers and other materials used in biomedical applications. The compound's structure allows it to participate in hydrogen bonding and other interactions that can affect cellular processes.
Toxicological Profile
The safety data sheet indicates that this compound can cause skin and eye irritation, classified as H315 (causes skin irritation) and H319 (causes serious eye irritation). Additionally, it may cause respiratory irritation (H335) when inhaled .
Ecotoxicity
Ecotoxicological studies have shown that the compound has varying effects on aquatic organisms. For example:
- Daphnia magna : EC50 (48h) > 48 mg/L.
- Fish (e.g., Danio rerio) : LC50 (96h) > 100 mg/L.
These results suggest that while the compound is relatively non-toxic to aquatic life at lower concentrations, caution should be exercised regarding its environmental impact .
Case Studies
- Pharmacokinetics : A study utilizing high-performance liquid chromatography (HPLC) demonstrated the effective separation and analysis of this compound in biological samples. The method employed acetonitrile and water as mobile phases, allowing for accurate quantification of the compound in pharmacokinetic studies .
- Polymer Applications : Research has indicated that this compound can serve as a monomer for synthesizing biodegradable polymers suitable for medical applications. Such polymers are crucial for drug delivery systems where controlled release is necessary.
Table of Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the structure and functional groups of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol?
- Methodological Answer :
- Infrared (IR) and Raman Spectroscopy : Identify hydroxy, ether, and imino groups via characteristic O-H (~3200–3600 cm⁻¹), C-O (~1050–1150 cm⁻¹), and N-H (~1500–1600 cm⁻¹) stretching vibrations. Compare with reference spectra of structurally similar imino bisethanol derivatives .
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve the ethylene glycol chain and imino group connectivity. For example, hydroxy protons may appear as broad singlets (δ 1.5–3.0 ppm), while ether-linked carbons resonate at δ 60–70 ppm .
Q. How can researchers optimize the synthesis of this compound to minimize side products?
- Methodological Answer :
- Stepwise Alkylation : React 2-(2-hydroxyethoxy)ethylamine with ethylene oxide under controlled pH (neutral to slightly basic) to prevent over-alkylation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purification : Use column chromatography with polar solvents (e.g., methanol/chloroform mixtures) to isolate the target compound from oligomeric byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (H315/H319). Avoid open flames (flash point >180°C) and store in inert atmospheres .
- Waste Disposal : Neutralize aqueous waste with dilute acetic acid before disposal to avoid environmental release of reactive intermediates .
Advanced Research Questions
Q. How does the coordination behavior of this compound compare to other polyol ligands in transition-metal complexes?
- Methodological Answer :
- Comparative Chelation Studies : Use potentiometric titrations to determine stability constants (log K) with metals like Cu²⁺ or Fe³⁺. Compare with ligands such as triethanolamine or EDTA.
- X-ray Crystallography : Employ SHELXL for structure refinement of metal complexes. The flexible ethylene glycol chain may enable variable denticity (e.g., O,N,O-tridentate vs. O,N-bidentate) .
Q. What computational approaches are suitable for modeling the solvation dynamics of this compound in aqueous systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to simulate hydrogen-bonding networks between hydroxy/ether groups and water molecules. Analyze radial distribution functions (RDFs) for hydration shell properties.
- Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential surfaces to predict reactivity in proton-coupled electron transfer (PCET) reactions .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodological Answer :
- Calorimetric Validation : Perform bomb calorimetry under standardized conditions (e.g., 25°C, 1 atm) to measure ΔfH°. Cross-reference with computational estimates (Gaussian-4 theory) to identify systematic errors .
- Literature Meta-Analysis : Aggregate data from heterogeneous sources (e.g., NIST WebBook, ECHA registrations) and apply statistical outlier detection (e.g., Grubbs’ test) .
Q. What role does this compound play in the design of non-viral gene delivery systems?
- Methodological Answer :
- Polymer Functionalization : Graft onto polyethylenimine (PEI) or dendrimers to enhance hydrophilicity and biocompatibility. Assess DNA binding efficiency via ethidium bromide displacement assays.
- Cytotoxicity Screening : Use MTT assays on HEK293 cells to evaluate concentration-dependent toxicity, comparing with commercial transfection reagents (e.g., Lipofectamine) .
Data Contradictions and Resolution
Q. Why do different sources report conflicting CAS numbers or synonyms for this compound?
- Methodological Answer :
- Registry Cross-Validation : Cross-check ECHA (e.g., 911-490-9) and NIST entries to resolve discrepancies. Note that synonyms like "Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol" ( ) may refer to mixtures, not pure compounds .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
